[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Material Science
Nitrogen-Rich Gas Generators : Imidazole and related compounds have been synthesized for potential use in nitrogen-rich gas generators. These compounds, including various energetic salts, have high positive heats of formation, contributing to their energy potential (Srinivas, Ghule, & Muralidharan, 2014).
Photocatalytic Properties : Metal-organic frameworks incorporating imidazole derivatives have been developed with interesting photocatalytic properties, useful in chemical synthesis and material science (Hong-Ru Fu, Kang, & Zhang, 2014).
Analytical Chemistry
High-Performance Liquid Chromatography : Imidazole derivatives are used in high-performance liquid chromatography for the determination of amines, aiding in sensitive and precise analytical measurements (You et al., 2006).
Fluorescence Detection : Certain imidazole compounds have been developed for fluorescence detection in analytical chemistry, providing a method for identifying and quantifying various substances (Zhiwei Sun et al., 2009).
Organic Synthesis
Synthesis of Imidazole Derivatives : Studies have focused on synthesizing various imidazole derivatives, highlighting their potential in organic synthesis and drug development (Zhang Hong-bin, 2011).
Buchwald-Hartwig Amination : Imidazole-based compounds have been used in Buchwald-Hartwig amination, a crucial reaction in the synthesis of complex organic molecules (Yin Zhang, Lavigne, & César, 2015).
Nanotechnology
- Nanocomposite Studies : Imidazole derivatives are explored in the development of nanocomposites, contributing to advancements in nanotechnology and materials science (Jayabharathi et al., 2015).
Pharmacology and Medicinal Chemistry
Antifungal Properties : Imidazole-based compounds have been synthesized and tested for antifungal properties, indicating potential uses in pharmacology and medicinal chemistry (Setzu et al., 2002).
Local Anesthetic Agents : Some imidazole derivatives have been studied as local anesthetic agents, showing potential in medical applications (Yan Ran, Li, & Zhang, 2015).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Biochemical Pathways
It’s known that imidazole is a core component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine could influence these biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the reaction conditions for the synthesis of certain imidazole compounds can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be relatively stable under various conditions.
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Biochemical Analysis
Biochemical Properties
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The imidazole ring in this compound can bind to the heme iron atom of cytochrome P450, affecting its catalytic activity . Additionally, this compound may interact with other biomolecules such as nucleic acids and proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and affect its ability to catalyze reactions. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise localization of the compound within cells can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-imidazol-1-yl-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSADMMSAYQWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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